5-ethyl-2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]pyrimidine
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Overview
Description
5-ethyl-2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]pyrimidine is a complex organic compound that features a combination of pyrimidine, imidazole, and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and piperidine intermediates, followed by their coupling with the pyrimidine core. Common reagents used in these reactions include:
Imidazole derivatives: Synthesized through the reaction of glyoxal and ammonia.
Piperidine derivatives: Often prepared via hydrogenation of pyridine derivatives.
Pyrimidine derivatives: Synthesized through the Biginelli reaction, which involves the condensation of urea, aldehyde, and β-keto ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives .
Scientific Research Applications
5-ethyl-2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-ethyl-2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The piperidine ring can interact with receptors in the central nervous system, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Such as metronidazole and omeprazole.
Piperidine derivatives: Such as piperidine itself and its various substituted forms.
Pyrimidine derivatives: Such as uracil and thymine.
Uniqueness
5-ethyl-2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]pyrimidine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-ethyl-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-4-14-9-18-17(19-10-14)25-15-5-7-22(8-6-15)26(23,24)16-11-21(12-20-16)13(2)3/h9-13,15H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPYQTDPKILMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=CN(C=N3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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